DESACETYL DILTIAZEM HCL

概要

説明

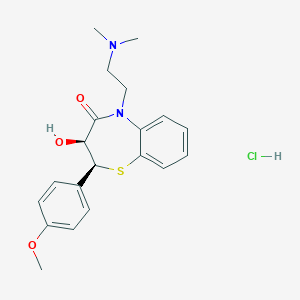

DESACETYL DILTIAZEM HCL is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique benzothiazepine structure, which is known for its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DESACETYL DILTIAZEM HCL typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzothiazepine Ring: This step involves the cyclization of a suitable precursor to form the benzothiazepine core. Common reagents used in this step include sulfur and amines.

Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazepine core with a dimethylaminoethyl group. Reagents such as dimethylamine and alkyl halides are commonly used.

Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups is achieved through selective oxidation and methylation reactions. Reagents such as hydrogen peroxide and methanol are used under controlled conditions.

Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

DESACETYL DILTIAZEM HCL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzothiazepine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzothiazepine derivatives.

科学的研究の応用

Pharmacological Properties

Desacetyl Diltiazem is primarily recognized for its role as a calcium channel blocker , similar to its parent compound, Diltiazem. It exhibits approximately 25% to 50% of the potency of Diltiazem in terms of vasodilatory effects and myocardial oxygen demand reduction .

- Mechanism of Action : Desacetyl Diltiazem works by inhibiting calcium influx into cardiac and smooth muscle cells, leading to relaxation of vascular smooth muscle and decreased peripheral vascular resistance. This results in lowered blood pressure and improved coronary blood flow .

Clinical Applications

Desacetyl Diltiazem has several clinical applications, particularly in cardiovascular medicine and dermatology:

- Cardiovascular Uses :

- Topical Applications :

- Migraine Prophylaxis : Though not FDA-approved for this indication, some studies suggest potential benefits in reducing the frequency of migraines due to its vasodilatory effects .

Stability and Formulation Studies

Research has indicated that formulations containing Diltiazem hydrochloride can lead to the formation of Desacetyl Diltiazem as a degradation product. A study focused on developing a stable cream formulation highlighted the importance of controlling environmental factors such as pH and temperature to minimize degradation .

- HPLC Method Development : High-Performance Liquid Chromatography (HPLC) methods have been established to quantify both Diltiazem and Desacetyl Diltiazem in pharmaceutical preparations. These methods ensure accurate measurement during stability testing, demonstrating a recovery rate of nearly 100% for Desacetyl Diltiazem when spiked into samples .

Clinical Trials

Several clinical trials have explored the efficacy of topical Diltiazem formulations in treating anal fissures. Results have shown significant improvement in healing rates and symptom relief compared to placebo treatments. One notable trial demonstrated that patients using a 2% topical Diltiazem cream experienced faster healing times and reduced pain levels .

Comparative Analysis Table

作用機序

The mechanism of action of DESACETYL DILTIAZEM HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target being studied.

類似化合物との比較

Similar Compounds

Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker.

Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.

Thiazesim: A benzothiazepine compound with potential antidepressant activity.

Uniqueness

DESACETYL DILTIAZEM HCL is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and pharmacokinetic properties compared to other benzothiazepine derivatives.

生物活性

Desacetyl diltiazem hydrochloride (DAD) is a significant metabolite of diltiazem, a well-known calcium channel blocker used primarily in the treatment of cardiovascular conditions. This article explores the biological activity of DAD, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Diltiazem and Its Metabolites

Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its effects by inhibiting calcium ion influx into cardiac and smooth muscle cells. The primary metabolites of diltiazem include desacetyl diltiazem (DAD) and N-desmethyl diltiazem, both of which retain some pharmacological activity. DAD is particularly notable for its contribution to the overall therapeutic effects of diltiazem.

Key Pharmacokinetic Properties

- Absorption : Diltiazem is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism, resulting in approximately 40% bioavailability.

- Distribution : Diltiazem and its metabolites are highly protein-bound (70-80%).

- Metabolism : DAD is formed through deacetylation, primarily mediated by esterases. It retains 25-50% of the activity of the parent compound.

- Excretion : The elimination half-life of diltiazem is about 3.0 to 4.5 hours, with metabolites being excreted mainly via urine.

Desacetyl diltiazem functions similarly to its parent compound by blocking L-type calcium channels, leading to:

- Vasodilation : Reduces peripheral vascular resistance and lowers blood pressure.

- Negative Inotropic Effect : Decreases myocardial oxygen demand by reducing heart rate and contractility.

DAD also exhibits significant anti-inflammatory properties, which may contribute to its therapeutic effects in various conditions.

Cardiovascular Effects

DAD has been shown to be effective in managing hypertension and angina. Studies indicate that it can enhance exercise tolerance in patients with coronary artery disease by improving coronary blood flow.

| Study | Findings |

|---|---|

| Gupta & Chaurasiya (2020) | DAD exhibits stronger thrombocyte aggregation inhibition compared to diltiazem . |

| DrugBank (2017) | DAD retains 25-50% of the pharmacological activity of diltiazem . |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of diltiazem and its metabolites:

- Inhibition of Biofilm Formation : DAD demonstrated significant inhibition against Staphylococcus epidermidis and Staphylococcus aureus, with a reduction in biofilm formation by up to 95% .

- Antiviral Activity : DAD showed efficacy against CoxB4 virus, with an IC50 comparable to established antiviral agents .

Case Studies

- Topical Formulation for Anal Fissures :

- Stability Studies :

特性

IUPAC Name |

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQWAVFYFJXSHD-VOMIJIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226411 | |

| Record name | (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75472-91-2 | |

| Record name | Deacetyldiltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75472-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075472912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEACETYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ8A4H7BT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。